molecular formula C9H7NO2 B167912 3-Cyanophenylacetic acid CAS No. 1878-71-3

3-Cyanophenylacetic acid

Cat. No. B167912
CAS RN: 1878-71-3
M. Wt: 161.16 g/mol
InChI Key: ZNXMNKGBHYVNNE-UHFFFAOYSA-N
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Description

3-Cyanophenylacetic acid is a chemical compound with the molecular formula C9H7NO2 . It has a molecular weight of 161.16 g/mol . The IUPAC name for this compound is 2-(3-cyanophenyl)acetic acid .


Synthesis Analysis

The synthesis of 3-Cyanophenylacetic acid involves a reaction with silver trifluoroacetate and triethylamine in tetrahydrofuran and water . The reaction mixture is concentrated and the residue is dissolved in 20% aqueous NaOH and washed with EtOAc . The aqueous layer is acidified to pH 1 using 10% aqueous HCl and extracted with DCM . The combined organic phases are dried over MgSO4 and concentrated .


Molecular Structure Analysis

The molecular structure of 3-Cyanophenylacetic acid can be represented by the InChI string: InChI=1S/C9H7NO2/c10-6-8-3-1-2-7(4-8)5-9(11)12/h1-4H,5H2,(H,11,12) . The Canonical SMILES representation is: C1=CC(=CC(=C1)C#N)CC(=O)O .


Physical And Chemical Properties Analysis

3-Cyanophenylacetic acid has a molecular weight of 161.16 g/mol . It has a computed XLogP3 value of 1.2, indicating its partition coefficient between octanol and water . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound has a rotatable bond count of 2 . The exact mass and monoisotopic mass of the compound are 161.047678466 g/mol . The topological polar surface area is 61.1 Ų . The compound has a heavy atom count of 12 .

Scientific Research Applications

Biosynthesis of Platform Chemicals

3-Cyanophenylacetic acid's derivatives, like 3-hydroxypropionic acid (3-HP), have significant applications in biosynthesis. For instance, 3-HP, produced from cyanobacteria like Synechocystis sp. PCC 6803, demonstrates a sustainable way to produce chemicals directly from CO2, highlighting the potential of cyanophenylacetic acid derivatives in green chemistry (Wang et al., 2016).

Corrosion Inhibition

Acrylamide derivatives of cyanophenylacetic acid, such as ACR-2 and ACR-3, show effectiveness as corrosion inhibitors for copper in nitric acid solutions. This utility is essential in extending the life of metal components in various industrial applications (Abu-Rayyan et al., 2022).

Enhancing Material Reactivity

Phloretic acid, a derivative, enhances the reactivity of molecules towards benzoxazine ring formation, a key process in material science. Its use indicates the broader applications of cyanophenylacetic acid in material engineering and chemistry (Trejo-Machin et al., 2017).

Electropolymerization

In the field of electrochemical biosensors, derivatives of 3-Cyanophenylacetic acid like 3-HPA are used as monomers in electropolymerization to create supportive films for biomolecule immobilization, indicating its role in biosensor technology (Ferreira et al., 2012).

Drug Delivery Systems

Short amphipathic peptides derived from cyanophenylacetic acid variants have shown promising results in efficiently delivering nucleic-acid-based therapeutic molecules into a wide variety of cell lines, including primary and suspension lines, without associated cytotoxicity. This is a significant step in pharmaceutical research (Morris et al., 2007).

Food and Cosmetic Industry Applications

Enzymatic acylation of natural compounds like anthocyanins, using derivatives of cyanophenylacetic acid, has been explored to improve lipophilicity and thermostability. This research provides valuable insights for applications in the cosmetic and food industries (Yang et al., 2018).

Photovoltaic and Solar Cell Research

Derivatives of cyanophenylacetic acid are utilized in the design of organic chromophores for dye-sensitized solar cells (DSSCs). These studies contribute to the development of more efficient and sustainable energy solutions (Naik et al., 2017).

Biotechnological Production

Biotechnological production of valuable chemicals like 3-phenylpropanol is also an application area. Using Escherichia coli as a microbial cell factory, derivatives of cyanophenylacetic acid are used to produce such chemicals, indicating its role in sustainable chemical production (Liu et al., 2021).

Biochemical and Cellular Studies

Genetically encoding fluorescent amino acids derived from cyanophenylacetic acid variants provides tools for studying protein structure and dynamics. This application is vital in biochemical and cellular research (Summerer et al., 2006).

Safety And Hazards

3-Cyanophenylacetic acid is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash with plenty of soap and water . If in eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

2-(3-cyanophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c10-6-8-3-1-2-7(4-8)5-9(11)12/h1-4H,5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNXMNKGBHYVNNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C#N)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30364021
Record name 3-Cyanophenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30364021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyanophenylacetic acid

CAS RN

1878-71-3
Record name 3-Cyanobenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1878-71-3
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Cyanophenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30364021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3-cyanophenyl)acetic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

The 3-nitrophenylacetic acid described in Example 7 is hydrogenated in methanol in the presence of palladium-charcoal to give a yield of 99% of theory of 3-aminophenylacetic acid (m.p. 116°-121° C.). In a manner analogous to that described for the p-compound (see Example 6), there is obtained therefrom, by diazotisation, 3-cyanophenylacetic acid (yield 45% of theory; m.p. 93°-98° C. (decomp.)) and by hydrogenation in dilute hydrochloric acid in the presence of platinum catalyst there is obtained 3-aminomethylcyclohexylacetic acid; yield 66% of theory; m.p. 127°-130° C. The diphosphonic acid is obtained therefrom by means of phosphorus trichloride/phosphorous acid in the manner described in Example 1 in the form of the monohydrate; yield 28% of theory; m.p. 216°-221° C. (decomp.); Mrel =0.27.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
F Nunes da Silva, H Marchi Luciano… - … A European Journal, 2023 - Wiley Online Library
… [18] We also noted previously that degradation upon attempted trimerization in triflic acid is a problem with 3-cyanobenzoic acid, but not with 3cyanophenylacetic acid.[17] Accordingly, …
MJ Zacuto, RF Dunn, M Figus - The Journal of Organic Chemistry, 2014 - ACS Publications
… As in the representative procedure, a solution of 3-cyanophenylacetic acid (2.17 g, 13.5 mmol) in MTBE (10 mL) and THF (6 mL) was treated with i-PrMgCl (26.0 mmol, 14.3 mL of 1.82 …
Number of citations: 7 pubs.acs.org
C Perera - 2009 - kuscholarworks.ku.edu
… Clean release of GABA and the formation of 3cyanophenylacetic acid were observed (Equation 1.6). 1H NMR spectra at time zero and 60 minutes are illustrated in Figure 1-9. At 60 …
Number of citations: 1 kuscholarworks.ku.edu
EA Girnys - 2012 - deepblue.lib.umich.edu
The serine protease thrombin is the main clotting enzyme in the hemostatic system, in addition to being an effective platelet activator. Modulation of the actions of thrombin can be used …
Number of citations: 2 deepblue.lib.umich.edu
S Kostrun, A Fajdetic, D Pesic, K Brajsa… - Journal of Medicinal …, 2021 - ACS Publications
Interleukin 17 (IL-17) cytokines promote inflammatory pathophysiology in many autoimmune diseases, including psoriasis, multiple sclerosis, rheumatoid arthritis, and inflammatory …
Number of citations: 4 pubs.acs.org

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